Dicyclohexylphosphine

Vue d'ensemble

Description

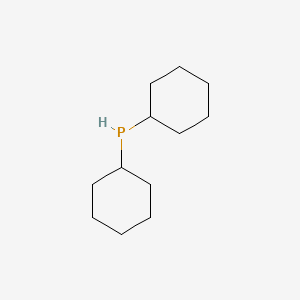

- Dicyclohexylphosphine (Cy₂PH) is an organophosphorus compound with the linear formula (C₆H₁₁)₂PH .

- It is a colorless liquid and serves as a versatile ligand in coordination chemistry.

- Dicyclohexylphosphine is commonly used in various chemical reactions and catalysis.

Synthesis Analysis

- The synthesis of dicyclohexylphosphine involves the reaction of dicyclohexylphosphine chloride with a strong base, typically sodium hydride or sodium amide.

- The resulting dicyclohexylphosphine is then purified and isolated.

Molecular Structure Analysis

- The molecule consists of two cyclohexyl groups attached to a central phosphorus atom.

- The cyclohexyl groups provide steric bulk around the phosphorus, influencing its reactivity.

Chemical Reactions Analysis

- Dicyclohexylphosphine acts as a ligand in various metal complexes, participating in reactions such as Suzuki-Miyaura coupling and Heck reactions.

- It can also undergo oxidative reactions with hypochlorous acid (HOCl) to form phosphine oxides.

Physical And Chemical Properties Analysis

- Boiling Point : Approximately 129°C at 8 mmHg.

- Functional Group : Phosphine.

- Storage Temperature : 20-25°C.

Applications De Recherche Scientifique

Chemical Reactions and Synthesis

Dicyclohexylphosphine has been utilized in various chemical synthesis processes. A study by Stockel (1968) showed that dicyclohexylphosphine reacts with 1,2-dichlorohexafluorocyclopentene to yield monoderivative and disubstituted derivatives, contributing to the understanding of vinylic displacement reactions (Stockel, 1968). Similarly, Tomori, Fox, and Buchwald (2000) improved the synthesis of functionalized biphenyl-based phosphine ligands using dicyclohexylphosphine, highlighting its role in cost-effective and efficient ligand production (Tomori, Fox, & Buchwald, 2000).

Catalysis

In catalysis, dicyclohexylphosphine has been employed in various reactions. For instance, Hirai and Uozumi (2017) demonstrated the use of dicyclohexylphosphine in a C–P bond-forming cross-coupling reaction in water, showcasing its utility in heterogeneous catalysis (Hirai & Uozumi, 2017). Additionally, Chen et al. (2015) synthesized a novel dicyclohexylphosphine ligand for use in palladium-catalyzed borylation/Suzuki-Miyaura cross-coupling reactions, contributing to the field of organic synthesis (Chen et al., 2015).

Organometallic Chemistry

In organometallic chemistry, dicyclohexylphosphine has been vital in studying metal complexes. Dakternieks and Rolls (1984) explored the reaction of dicyclohexylphosphine with mercury(II) and cadmium(II) halides, providing insights into metal-ligand interactions and adduct formation (Dakternieks & Rolls, 1984).

Environmental and Green Chemistry

Fleckenstein and Plenio (2008) used a water-soluble Pd complex of dicyclohexyl(2-sulfo-9-(3-(4-sulfophenyl)propyl)-9H-fluoren-9-yl)phosphine for copper-free Sonogashira reactions in water, demonstrating its application in sustainable chemistry and highlighting its role in enhancing reaction efficiency and environmental friendliness (Fleckenstein & Plenio, 2008).

Medicinal Chemistry and Drug Development

Dicyclohexylphosphine has been utilized in the synthesis of gold-based complexes for potential medicinal applications. Dominelli, Correia, and Kühn (2018) discussed the use of dicyclohexylphosphine in gold(I/III)-based complexes with potential anti-cancer, anti-bacterial, and anti-viral activities (Dominelli, Correia, & Kühn, 2018).

Polymer Science

Kawaoka and Marks (2005) investigated dicyclohexylphosphine as a chain-transfer agent in organolanthanide-mediated olefin polymerization, contributing to the field of polymer science and materials engineering (Kawaoka & Marks, 2005).

Electronic Devices and Materials

Joly, Bouit, and Hissler (2016) reviewed the use of organophosphorus compounds, including dicyclohexylphosphine, in electronic devices such as OLEDs, solar cells, and OFETs, highlighting its importance in the development of advanced materials for electronics (Joly, Bouit, & Hissler, 2016).

Safety And Hazards

- Dicyclohexylphosphine is flammable and pyrophoric in air.

- It can cause skin burns, eye irritation, and respiratory irritation.

- Proper precautions, such as handling under inert gas and using protective equipment, are essential.

Orientations Futures

- Further research could explore novel applications of dicyclohexylphosphine in catalysis, materials science, and biochemistry.

- Investigating its behavior within confined environments, such as metal-organic frameworks (MOFs), may reveal new insights.

Propriétés

IUPAC Name |

dicyclohexylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23P/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11-13H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDULBKVLSJEMGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)PC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061190 | |

| Record name | Phosphine, dicyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dicyclohexylphosphine | |

CAS RN |

829-84-5 | |

| Record name | Dicyclohexylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=829-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine, dicyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000829845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine, dicyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphine, dicyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicyclohexylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

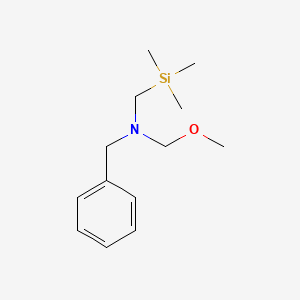

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]heptane-2,3-dimethanol](/img/structure/B1630532.png)